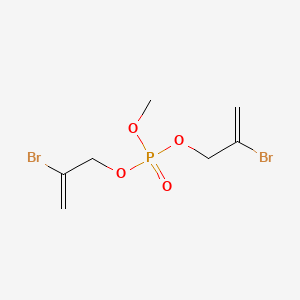
Phosphoric acid, bis(2-bromoallyl) methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, bis(2-bromoallyl) methyl ester is an organophosphorus compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to oxygen atoms and organic groups. Phosphoric acid esters are widely used in various fields due to their unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of phosphoric acid, bis(2-bromoallyl) methyl ester typically involves the esterification of phosphoric acid with 2-bromoallyl alcohol and methyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Phosphoric acid, bis(2-bromoallyl) methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2-bromoallyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, bis(2-bromoallyl) methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, bis(2-bromoallyl) methyl ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
Phosphoric acid, bis(2-bromoallyl) methyl ester can be compared with other similar compounds, such as:
Phosphoric acid, bis(2-ethylhexyl) ester: This compound is used as a plasticizer and has different physical and chemical properties compared to bis(2-bromoallyl) methyl ester.
Phosphoric acid, bis(2-methacryloyloxyethyl) ester: This compound is used in dental materials and has unique adhesive properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can undergo substitution reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
82682-94-8 |
|---|---|
Formule moléculaire |
C7H11Br2O4P |
Poids moléculaire |
349.94 g/mol |
Nom IUPAC |
bis(2-bromoprop-2-enyl) methyl phosphate |
InChI |
InChI=1S/C7H11Br2O4P/c1-6(8)4-12-14(10,11-3)13-5-7(2)9/h1-2,4-5H2,3H3 |
Clé InChI |
UQAMBLKUUZHHEQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OCC(=C)Br)OCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


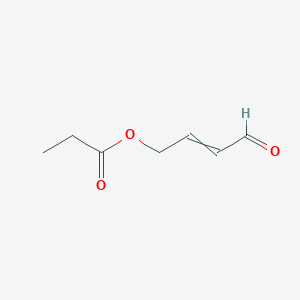
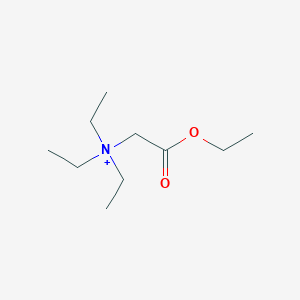
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
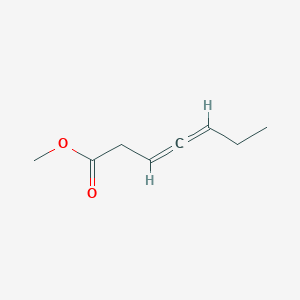
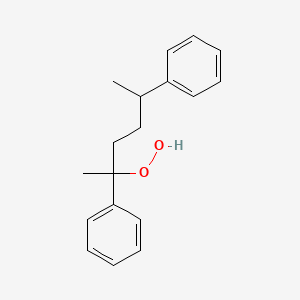
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
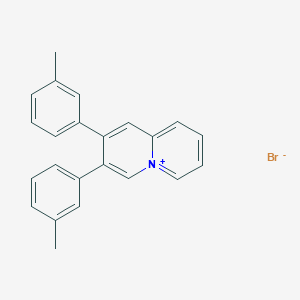
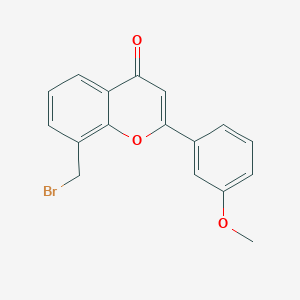
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)


![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
